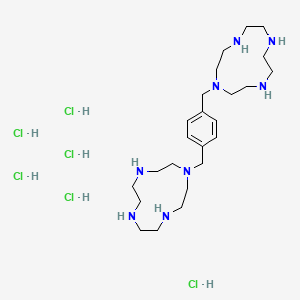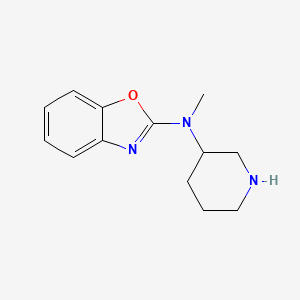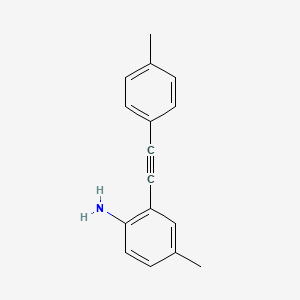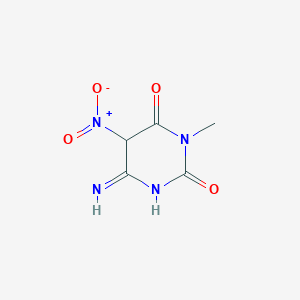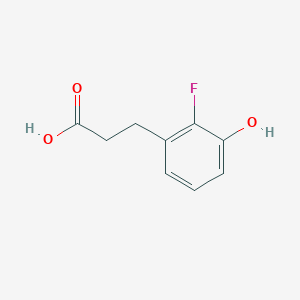
Benzenepropanoic acid, 2-fluoro-3-hydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenepropanoic acid, 2-fluoro-3-hydroxy- is an organic compound that belongs to the class of aromatic carboxylic acids This compound is characterized by the presence of a benzene ring substituted with a propanoic acid group, a fluorine atom, and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of benzenepropanoic acid, 2-fluoro-3-hydroxy- typically involves the introduction of the fluorine and hydroxyl groups into the benzene ring through electrophilic aromatic substitution reactions. One common method is the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom. The hydroxyl group can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that include the preparation of intermediate compounds followed by their conversion into the final product. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity. For example, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be employed to construct the carbon-fluorine bond efficiently .
化学反应分析
Types of Reactions: Benzenepropanoic acid, 2-fluoro-3-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products:
Oxidation: Formation of benzenepropanoic acid derivatives with carbonyl groups
Reduction: Formation of benzenepropanol derivatives
Substitution: Formation of benzenepropanoic acid derivatives with different substituents
科学研究应用
Benzenepropanoic acid, 2-fluoro-3-hydroxy- has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of benzenepropanoic acid, 2-fluoro-3-hydroxy- involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to enzymes and receptors, potentially altering their activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules. These interactions can modulate various cellular pathways, leading to the observed biological effects .
相似化合物的比较
- Benzenepropanoic acid, 2-fluoro-4-hydroxy-
- Benzenepropanoic acid, 3-hydroxy-4-methoxy-
- Benzenepropanoic acid, 2-fluoro-β-hydroxy-
Comparison: Benzenepropanoic acid, 2-fluoro-3-hydroxy- is unique due to the specific positioning of the fluorine and hydroxyl groups on the benzene ring. This positioning can significantly influence the compound’s reactivity and interactions with other molecules. Compared to its analogs, the 2-fluoro-3-hydroxy- derivative may exhibit different chemical and biological properties, making it valuable for specific applications .
属性
分子式 |
C9H9FO3 |
|---|---|
分子量 |
184.16 g/mol |
IUPAC 名称 |
3-(2-fluoro-3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H9FO3/c10-9-6(4-5-8(12)13)2-1-3-7(9)11/h1-3,11H,4-5H2,(H,12,13) |
InChI 键 |
MTHVWTXSJBLQPS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)O)F)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Hydroxymethyl)-6-[4-[[4-(hydroxymethyl)-5-[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]oxolan-3-yl]methyl]-2-methoxyphenoxy]oxane-3,4,5-triol](/img/structure/B12327291.png)
![Imidazo[1,2-c]pyrimidine-2-carboxylic acid, 8-bromo-](/img/structure/B12327294.png)

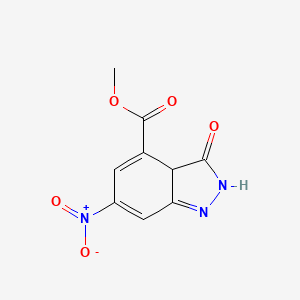

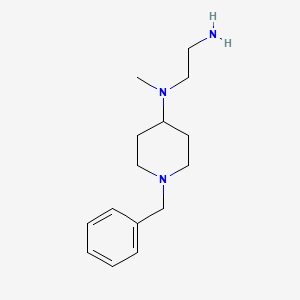
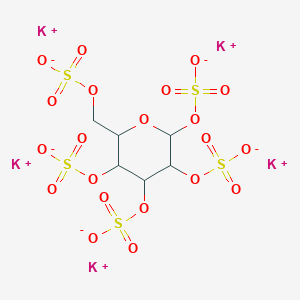
![3-Chloro-3,5-dihydropyrrolo[3,2-c]pyridin-6-one](/img/structure/B12327347.png)
